(1R)-trans-Phenothrin acts as a neurotoxin in insects. It disrupts the normal function of the nervous system by targeting sodium channels in nerve cells. This disrupts the transmission of nerve impulses, leading to paralysis and ultimately death of the insect [].
(1R)-trans-Phenothrin is used in scientific research for a variety of purposes, including:
D-Phenothrin is a synthetic pyrethroid insecticide, primarily used for its efficacy against a variety of pests, including fleas, ticks, and head lice. It is a pale yellow to yellow-brown liquid, with the chemical formula C₁₈H₁₉O₃ and a CAS number of 26002-80-2. D-Phenothrin is characterized by its high insecticidal activity, attributed mainly to its [1R] isomers, particularly the trans-isomer which constitutes about 75% of its composition .
(1R)-trans-Phenothrin acts as a neurotoxin in insects. It disrupts the nervous system by targeting voltage-gated sodium channels in nerve membranes. Binding to these channels prevents their closure, leading to repetitive nerve firing, paralysis, and ultimately insect death.
D-Phenothrin undergoes hydrolysis at the ester bond when it enters biological systems, leading to the formation of various metabolites. These reactions are crucial for its degradation and elimination from the body. The compound is primarily broken down through oxidation followed by conjugation reactions, which facilitate its excretion . In environmental contexts, d-Phenothrin degrades rapidly under UV light and has varying half-lives depending on conditions: 1-2 days in soil and 38-72 minutes in air .
D-Phenothrin exhibits neurotoxic effects by modifying the gating characteristics of voltage-sensitive sodium channels in both mammals and invertebrates. This action delays sodium channel closure, resulting in increased neuronal excitability and repetitive firing of sensory nerve endings . While it shows low toxicity when ingested or inhaled, it can cause skin irritation and allergic reactions upon dermal exposure. Notably, it is highly toxic to aquatic organisms and honey bees .
D-Phenothrin is widely used in various applications:
D-Phenothrin belongs to a class of compounds known as pyrethroids, which are synthetic analogs of natural pyrethrins. Here are some similar compounds:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Permethrin | C21H20Cl2O3 | Insecticide for agriculture | Broad-spectrum activity against various pests |
Cypermethrin | C22H19Cl2O3 | Agricultural insecticide | More potent against certain insects than d-Phenothrin |
Fenvalerate | C25H22ClF3O3 | Insecticide | Effective against moths and caterpillars |
Lambda-cyhalothrin | C23H19ClF3O4 | Insecticide | Highly effective against mosquitoes |
D-Phenothrin's uniqueness lies in its specific isomeric composition that enhances its insecticidal properties while maintaining relatively low toxicity to humans compared to other pyrethroids. Furthermore, its application as a pediculicide sets it apart from many other similar compounds that are primarily used in agricultural settings .
D-Phenothrin is a synthetic pyrethroid insecticide with distinct chemical properties that contribute to its effectiveness. The compound has a well-defined molecular structure characterized by specific chemical parameters [1] [2].
D-Phenothrin has the molecular formula C₂₃H₂₆O₃, which represents its complete atomic composition [5] [6]. This formula indicates that the molecule contains 23 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms, arranged in a specific structural configuration [10] [15].
The molecular weight of D-Phenothrin is 350.458 g/mol, which is an important parameter that influences its physical and chemical behavior [5] [6]. This molecular weight is consistent with its structural composition and contributes to its properties as an insecticidal agent [2] [10].
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₆O₃ |
Molecular Weight | 350.458 g/mol |
CAS Number | 26046-85-5 |
IUPAC Name | (3-phenoxyphenyl)methyl (1R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |
The systematic IUPAC name for D-Phenothrin is (3-phenoxyphenyl)methyl (1R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate, which precisely describes its chemical structure and stereochemical configuration [6] [18]. This name indicates that D-Phenothrin is an ester formed between a specific carboxylic acid and an alcohol component [7] [8].
D-Phenothrin possesses a complex stereochemical structure with multiple stereoisomers due to the presence of chiral centers in its molecular framework [3] [7]. The stereochemistry of D-Phenothrin is particularly important as it directly influences its biological activity and effectiveness as an insecticide [12] [13].
The molecule contains two chiral centers located in the cyclopropane ring portion, which give rise to four possible stereoisomers: 1R-trans, 1R-cis, 1S-trans, and 1S-cis [7] [21]. These stereoisomers differ in the spatial arrangement of atoms around the chiral centers while maintaining the same molecular formula and connectivity [3] [13].
In racemic phenothrin, all four stereoisomers are present in approximately equal proportions [7] [22]. However, D-Phenothrin specifically refers to a mixture that contains predominantly the 1R isomers, with a specific ratio between the cis and trans configurations [3] [12].
Isomer | Ratio in D-Phenothrin | Insecticidal Activity | Notes |
---|---|---|---|
1R-trans | ~80% | Highest | Primary active component |
1R-cis | ~20% | Moderate | Secondary active component |
1S-trans | Not present | Low | Not present in D-Phenothrin |
1S-cis | Not present | Low | Not present in D-Phenothrin |
D-Phenothrin is specifically a 1:4 mixture of the 1R-cis and 1R-trans isomers, meaning it contains approximately 20% of the 1R-cis isomer and 80% of the 1R-trans isomer [3] [7]. This specific isomeric composition is crucial for its insecticidal properties and distinguishes it from racemic phenothrin [13] [21].
The 1R isomers of D-Phenothrin possess significantly higher insecticidal activity compared to their 1S counterparts, which explains why D-Phenothrin is formulated to contain predominantly these isomers [3] [12]. Research has demonstrated that the 1R-trans isomer exhibits the highest insecticidal potency among all four possible stereoisomers [7] [13].
The enhanced biological activity of the 1R isomers is attributed to their specific three-dimensional structure, which allows for optimal interaction with target sites in insect nervous systems [12] [24]. This stereochemical preference is a common feature observed across many pyrethroid insecticides, where specific stereoisomers demonstrate markedly higher biological activity [13] [22].
Technical grade D-Phenothrin contains ≥95% 1R isomers, with the remainder consisting of other isomers and related compounds [7] [13]. This high concentration of the biologically active isomers ensures maximum efficacy of the compound as an insecticide [3] [21].
The significance of the 1R configuration extends beyond mere potency; it also influences the metabolism and environmental fate of the compound [22] [24]. Studies have shown that the 1R isomers are metabolized differently compared to the 1S isomers in both target and non-target organisms, which has implications for both efficacy and environmental considerations [22] [24].
D-Phenothrin has a direct structural relationship with chrysanthemic acid, as it is chemically an ester formed between chrysanthemic acid and 3-phenoxybenzyl alcohol [4] [8]. This relationship is fundamental to understanding the chemical nature and properties of D-Phenothrin [11] [19].
Chrysanthemic acid, with the molecular formula C₁₀H₁₆O₂, serves as the acid moiety in the ester structure of D-Phenothrin [8] [19]. It is a cyclopropanecarboxylic acid derivative characterized by two methyl groups at position 2 and a 2-methylprop-1-en-1-yl group at position 3 of the cyclopropane ring [19] [23].
Aspect | Description |
---|---|
Structural Relationship | D-Phenothrin is an ester of chrysanthemic acid and 3-phenoxybenzyl alcohol |
Chemical Composition | Chrysanthemic acid forms the acid moiety of D-Phenothrin |
Functional Group | The carboxyl group of chrysanthemic acid forms an ester bond with the hydroxyl group of 3-phenoxybenzyl alcohol |
Stereochemistry Significance | The 1R configuration in chrysanthemic acid portion is essential for high insecticidal activity |
The esterification reaction between chrysanthemic acid and 3-phenoxybenzyl alcohol involves the carboxyl group of chrysanthemic acid forming a covalent bond with the hydroxyl group of the alcohol, resulting in the ester linkage characteristic of D-Phenothrin [8] [11]. This ester bond is susceptible to hydrolysis, which is an important aspect of the compound's metabolism and environmental degradation [7] [22].
The structural features inherited from chrysanthemic acid, particularly the cyclopropane ring and its substituents, contribute significantly to the insecticidal properties of D-Phenothrin [8] [11]. These features are common to many pyrethroid insecticides, which are all derived from or inspired by the natural pyrethrins found in chrysanthemum flowers [16] [19].
D-Phenothrin belongs to the first generation of synthetic pyrethroids, sharing structural similarities with other compounds in this class while also possessing distinctive features [8] [16]. Comparing its structure with other pyrethroids provides insights into structure-activity relationships within this important class of insecticides [16] [17].
Like other first-generation pyrethroids such as permethrin, resmethrin, and tetramethrin, D-Phenothrin is derived from chrysanthemic acid and maintains the core cyclopropane ring structure that is characteristic of this class [8] [16]. However, each pyrethroid has unique structural modifications that influence its specific properties and applications [16] [25].
Pyrethroid | Chemical Structure Similarity | Generation | Acid Moiety |
---|---|---|---|
D-Phenothrin | Reference | First | Chrysanthemic acid |
Permethrin | Similar cyclopropane ring, different substituents | First | Chrysanthemic acid derivative |
Resmethrin | Similar acid moiety, different alcohol moiety | First | Chrysanthemic acid derivative |
Tetramethrin | Similar structure, different substituents | First | Chrysanthemic acid derivative |
D-Phenothrin differs from permethrin primarily in the substituents attached to the cyclopropane ring and the absence of chlorine atoms in its structure [16] [17]. While both compounds share the 3-phenoxybenzyl alcohol moiety, the acid portion shows distinct variations that influence their respective properties [16] [25].
Compared to resmethrin, D-Phenothrin has a similar acid moiety but differs in the specific configuration of the alcohol portion [16] [17]. These structural differences contribute to variations in their physical properties, environmental persistence, and insecticidal efficacy [17] [25].
Tetramethrin and D-Phenothrin share similar overall structures but differ in specific substituents, which results in distinct physical and chemical properties [16] [25]. These structural variations among pyrethroids demonstrate how subtle changes in molecular architecture can significantly influence biological activity and environmental behavior [17] [25].
Environmental Hazard